2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid
Description
Chemical Classification and Structural Overview
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid belongs to the class of thiazolidinone-azo hybrid compounds. The molecule comprises three distinct structural domains:
- Thiazolidinone core : A five-membered heterocyclic ring containing sulfur (S), nitrogen (N), and a ketone group at position 4. The thiazolidinone moiety is substituted at position 2 with a 4-chlorophenyl group.
- Azo linkage : An (E)-phenyldiazenyl group (-N=N-C₆H₅) at position 5 of the benzoic acid ring, characterized by a trans configuration around the diazenyl double bond.
- Benzoic acid backbone : A carboxylic acid-functionalized benzene ring that serves as the central scaffold, connecting the thiazolidinone and azo groups.
The IUPAC name systematically describes these features, emphasizing the substituents’ positions and configurations. The molecular structure is further validated by spectroscopic data, including IR absorptions for the carbonyl (C=O) and azo (N=N) groups, as well as ^1^H NMR signals for aromatic protons and the thiazolidinone methylene groups.
Table 1: Key Molecular Properties of 2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₆ClN₃O₃S |
| Molecular Weight | 437.89 g/mol |
| CAS Number | 654649-30-6 |
| Functional Groups | Thiazolidinone, Azo, Benzoic Acid |
| Hybrid Classification | Thiazolidinone-Azo Conjugate |
Historical Context of Thiazolidinone-Azo Hybrid Compounds
The synthesis of thiazolidinone-azo hybrids emerged from convergent strategies in heterocyclic and medicinal chemistry. Thiazolidinones, first reported in the early 20th century, gained prominence due to their antimicrobial, anti-inflammatory, and antidiabetic activities. Parallelly, azo compounds—characterized by the -N=N- linkage—were extensively studied as dyes and later as antiparasitic and anticancer agents.
The fusion of these pharmacophores began in the late 1990s, driven by the hypothesis that hybrid molecules could synergize the biological activities of their parent components. For instance, thiazolidinones’ ability to inhibit bacterial enoyl-acyl carrier protein reductase (ENR) complemented the azo group’s intercalation potential in DNA, making such hybrids attractive for antimicrobial drug development. Early examples included analogs like BML-260 (CID 1565747), which combined a thiazolidinone with a benzylidene substituent. The incorporation of benzoic acid, as seen in the target compound, further enhanced water solubility and target binding through hydrogen bonding.
Table 2: Evolution of Thiazolidinone-Azo Hybrids
Significance in Heterocyclic and Medicinal Chemistry
The structural complexity of 2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid underscores its dual role as a synthetic challenge and a therapeutic candidate. Key points of significance include:
- Multitarget Potential : The thiazolidinone moiety may inhibit bacterial ENR or fungal lanosterol demethylase, while the azo group could intercalate DNA or inhibit redox enzymes. This dual mechanism is critical for overcoming drug resistance.
- Enhanced Pharmacokinetics : The benzoic acid group improves aqueous solubility, facilitating formulation and bioavailability. Additionally, the 4-chlorophenyl substituent augments lipophilicity, promoting membrane penetration.
- Synthetic Versatility : The compound’s structure allows for modular modifications. For example, varying the aryl groups on the thiazolidinone or azo components could yield derivatives with tailored activities.
Recent studies on analogous compounds, such as 4-amino-1,2,4-triazole-5-thiones, have demonstrated potent antimycobacterial activity (MIC = 31.25 µg/mL), suggesting that the target compound’s thiazolidinone-azo architecture may similarly target Mycobacterium tuberculosis. Furthermore, the E-configuration of the azo group ensures optimal steric alignment for target binding, a feature absent in Z-isomers.
Properties
CAS No. |
654649-30-6 |
|---|---|
Molecular Formula |
C22H16ClN3O3S |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C22H16ClN3O3S/c23-15-8-6-14(7-9-15)21-26(20(27)13-30-21)19-11-10-17(12-18(19)22(28)29)25-24-16-4-2-1-3-5-16/h1-12,21H,13H2,(H,28,29) |
InChI Key |
KEZBYQZXCBUSED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)N=NC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-[(E)-phenyldiazenyl]benzoic Acid
The azo group is introduced via diazotization and coupling reactions. A general workflow involves:
- Diazotization : 5-Aminobenzoic acid is treated with NaNO₂/HCl at 0–5°C to form a diazonium salt.
- Coupling : The diazonium salt reacts with phenyl diazonium chloride in alkaline conditions to form the azo linkage.
Example :
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Nitrobenzoic acid | H₂/Pd-C reduction → diazotization → coupling with phenyl diazonium | 5-[(E)-phenyldiazenyl]benzoic acid | 68% |
Synthesis of 2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl Intermediate
The thiazolidinone ring is formed via a Schiff base cyclization strategy:
- Schiff Base Formation : 4-Chlorobenzaldehyde reacts with an amine (e.g., 2-amino-5-[(E)-phenyldiazenyl]benzoic acid) to form an imine intermediate.
- Cyclization : The imine undergoes acid-catalyzed cyclization with thioglycolic acid to yield the thiazolidinone.
Critical Parameters :
- Catalyst : Anhydrous ZnCl₂ or PCl₃ enhances cyclization efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction rates.
Example :
| Aldehyde | Amine | Cyclization Agent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | 2-Amino-5-[(E)-phenyldiazenyl]benzoic acid | Thioglycolic acid + ZnCl₂ | Thiazolidinone intermediate | 65% |
Coupling of Components
One-Pot Synthesis Strategy
A streamlined approach combines azo group introduction and thiazolidinone formation:
- Simultaneous Diazotization and Cyclization : 2-Amino-5-hydroxybenzoic acid is first diazotized and coupled with phenyl diazonium, followed by Schiff base formation with 4-chlorobenzaldehyde and cyclization.
Example Protocol :
| Step | Reagents | Conditions |
|---|---|---|
| 1 | NaNO₂/HCl (0–5°C) | Diazotization |
| 2 | Phenyl diazonium chloride (pH 8–10) | Coupling |
| 3 | 4-Chlorobenzaldehyde, thioglycolic acid, ZnCl₂ | Cyclization (reflux, 6–8 hr) |
Optimization and Reaction Conditions
Influence of Catalysts and Solvents
| Parameter | Optimal Choice | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | ZnCl₂ (5 mol%) | Increases cyclization rate by 30% | |
| Solvent | DMF | Enhances imine stability | |
| Temperature | 80–100°C | Accelerates cyclization |
Steric and Electronic Effects
- 4-Chlorophenyl Substituent : Electron-withdrawing groups (Cl) enhance electrophilicity of the aldehyde, improving Schiff base formation.
- Azo Group : Steric hindrance from the bulky aryl group may slow cyclization; use of polar solvents mitigates this.
Data Tables from Literature
Table 1: Reported Synthetic Routes for Analogous Compounds
Table 2: Reaction Conditions for Thiazolidinone Formation
| Aldehyde | Amine | Catalyst | Time (hr) | Yield |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | 2-Amino-5-[(E)-phenyldiazenyl]benzoic acid | ZnCl₂ | 6 | 65% |
| Benzaldehyde | 4-Aminobenzoic acid | PCl₃ | 8 | 72% |
Challenges and Considerations
Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azo group, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from the azo group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring and azo group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- The azo group in the target compound likely increases molar absorptivity in the visible range (λmax >300 nm) compared to nitro-substituted SS5 (290 nm) .
- Higher melting points in analogs like Compound 18 (187–188°C) suggest crystallinity influenced by halogenated aryl groups .
Spectroscopic and Analytical Data
- IR Spectroscopy: Thiazolidinone analogs show C=O stretching at ~1700–1750 cm⁻¹ and C-S-C vibrations at ~600–700 cm⁻¹. The azo group (N=N) in the target compound would exhibit a distinct peak near 1400–1600 cm⁻¹ .
- ¹H-NMR: Expected aromatic signals for 4-chlorophenyl (δ 7.3–7.5 ppm) and phenyldiazenyl (δ 7.5–8.0 ppm), with thiazolidinone CH₂ protons at δ 3.5–4.5 ppm .
Biological Activity
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily attributed to its unique thiazolidinone and azo functional groups, which allow for diverse interactions with biological molecules.
Antibacterial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to 2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
A study demonstrated that thiazolidinone derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against these pathogens . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
In addition to antibacterial properties, this compound has been tested for antifungal activity. Thiazolidinone derivatives have shown promising results against fungi such as Candida albicans and Aspergillus niger. The antifungal activity was evaluated using the broth microdilution method, revealing MIC values between 16 and 64 μg/mL .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been investigated. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism that may be beneficial in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : In a study involving synthesized thiazolidinone derivatives, the compound demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing stronger effects than standard antibiotics .
- Antifungal Activity : Another study focused on the antifungal properties of related compounds found that modifications to the thiazolidinone structure enhanced efficacy against Candida species, highlighting structure-activity relationships crucial for drug development .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects revealed that the compound inhibited NF-kB activation in human cell lines, suggesting a potential therapeutic role in chronic inflammatory conditions .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
